1,1,1-Trifluoro-5-phenylpentan-3-amine
Description
Significance of Trifluoromethyl Moieties in Chemical Research
The trifluoromethyl group is a key player in the design of pharmaceuticals, agrochemicals, and advanced materials. nbinno.comnih.gov Its unique electronic and steric properties can significantly alter the characteristics of a parent molecule. nih.gov The high electronegativity of the fluorine atoms makes the CF3 group strongly electron-withdrawing, which can influence a molecule's reactivity and binding interactions. nbinno.com
One of the most valued attributes of the trifluoromethyl group is its ability to enhance metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to cleavage by metabolic enzymes. nbinno.commdpi.com This property can increase the in vivo half-life of a drug molecule. Furthermore, the CF3 group is highly lipophilic, which can improve a molecule's ability to cross biological membranes, thereby enhancing its bioavailability. nbinno.com It is often used as a bioisostere for chlorine or methyl groups to fine-tune the steric and electronic profile of a compound. wikipedia.org
The incorporation of a trifluoromethyl group can also modulate the acidity or basicity of nearby functional groups. For instance, it lowers the basicity of compounds like trifluoroethanol. wikipedia.org This modulation of pKa can be crucial for optimizing drug-receptor interactions. Notable drugs containing trifluoromethyl groups include the antidepressant fluoxetine (Prozac) and the nonsteroidal anti-inflammatory drug celecoxib (Celebrex). wikipedia.org
Table 1: Impact of Trifluoromethyl Group on Molecular Properties
| Property | Effect of Trifluoromethyl Group | Reference |
| Metabolic Stability | Increased due to strong C-F bonds | nbinno.commdpi.com |
| Lipophilicity | Increased, improving membrane permeability | nbinno.com |
| Electronic Nature | Strongly electron-withdrawing | nbinno.com |
| Acidity/Basicity | Modulates the pKa of nearby functional groups | wikipedia.org |
| Bioisosterism | Can replace chlorine or methyl groups | wikipedia.org |
Overview of Fluorinated Amine Synthesis Methodologies
The synthesis of fluorinated amines is a significant area of research in organic chemistry, with numerous methods developed to introduce fluorine atoms into amine-containing molecules. These methods can be broadly categorized based on the timing and nature of the fluorination step.
One common approach involves the use of fluorinated building blocks. For instance, amines can be reacted with reagents already containing the trifluoromethyl group. The Ruppert-Prakash reagent (TMSCF3) is a widely used nucleophilic trifluoromethylating agent that can react with imines to produce trifluoromethylated amines.
Another strategy is the direct fluorination of amine-containing substrates. However, this can be challenging due to the reactivity of the amine group. Protecting groups are often necessary to prevent side reactions. Deoxyfluorination of amino alcohols or amino ketones using reagents like diethylaminosulfur trifluoride (DAST) is a viable route.
Recent advancements have focused on developing more efficient and milder fluorination methods. Photoredox catalysis has emerged as a powerful tool for the synthesis of complex fluorinated building blocks, including cyclic amines. nottingham.ac.uk These methods often offer greater functional group tolerance and can proceed under milder reaction conditions.
The synthesis of β-fluoroamines can be achieved through the hydrofluorination of aziridines. organic-chemistry.org This method utilizes a latent source of HF, overcoming some of the challenges associated with using highly corrosive reagents. organic-chemistry.org Additionally, novel strategies have been developed for the synthesis of carbamoyl fluorides and trifluoromethylamines using benign C1 sources like CO2 or CS2. nih.govresearchgate.net
Structural Context of 1,1,1-Trifluoro-5-phenylpentan-3-amine within Fluoroamine Chemistry
This compound is a primary amine that features a trifluoromethyl group at the 1-position and a phenyl group at the 5-position of a pentane chain. The amine group is located at the 3-position. This structure places it within the class of γ-trifluoromethylated amines, as the CF3 group is separated from the nitrogen atom by two carbon atoms.
The key structural features of this molecule are:
A primary amine: This functional group can act as a hydrogen bond donor and acceptor, and its basicity will be influenced by the presence of the nearby electron-withdrawing trifluoromethyl group.
A trifluoromethyl group: This imparts the properties discussed in section 1.1, such as increased lipophilicity and metabolic stability.
A phenylethyl moiety: The phenyl group provides a larger, non-polar region to the molecule, which can be important for van der Waals interactions in biological systems.
A flexible pentane chain: The aliphatic chain allows for conformational flexibility, which can be a factor in its interaction with biological targets.
The relative positions of the amine and trifluoromethyl groups are crucial. The electron-withdrawing effect of the CF3 group will decrease the basicity of the amine compared to its non-fluorinated analog, 5-phenylpentan-3-amine. This electronic effect diminishes with distance, but in this case, it is still likely to have a noticeable impact. The stereochemistry at the 3-position is also a key feature, as this carbon is a chiral center, meaning the molecule can exist as a pair of enantiomers.
Direct Synthesis Approaches to this compound
A plausible and direct route to this compound involves the reductive amination of the corresponding ketone precursor, 1,1,1-trifluoro-5-phenylpentan-3-one. This common and effective method for amine synthesis involves the reaction of a ketone with an amine source, typically ammonia or an ammonium salt, in the presence of a reducing agent.
While a specific procedure for this compound is not extensively detailed in the literature, the general applicability of reductive amination to trifluoromethyl ketones is well-established. Various reducing agents can be employed, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The choice of solvent and reaction conditions is crucial for optimizing the yield and purity of the final amine product.
Precursor Synthesis and Transformations
The synthesis of this compound heavily relies on the availability of suitable precursors that can be transformed into the target molecule. Key strategies involve the synthesis of trifluoromethylated building blocks which are then elaborated to the desired carbon skeleton.
Synthesis of CF₃-Containing Aziridines
Trifluoromethyl-substituted aziridines are versatile intermediates in the synthesis of fluorinated amines. These strained three-membered rings can undergo regioselective ring-opening reactions with various nucleophiles to introduce diverse functionalities.
One method for the synthesis of CF₃-containing aziridines involves the visible-light-driven trifluoromethylation of allylic amines. This approach utilizes a ruthenium photocatalyst, [Ru(bpy)₃]Cl₂, in the presence of an iodine source (CF₃I) and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N,N',N'-tetramethylethylenediamine (TMEDA). A variety of allylic amines can be efficiently converted to their corresponding trifluoromethylated aziridines under these mild conditions. The subsequent ring-opening of a suitably substituted aziridine with a phenyl-containing nucleophile could potentially lead to the carbon backbone of this compound.
Preparation of Trifluoroacetaldehyde Oxime Intermediates
Trifluoroacetaldehyde and its derivatives are fundamental building blocks in organofluorine chemistry. Trifluoroacetaldehyde oximes, for instance, can serve as precursors to various nitrogen-containing trifluoromethyl compounds.
A straightforward method for the preparation of 2,2,2-trifluoroacetaldehyde O-(aryl)oximes involves the reaction of trifluoroacetaldehyde hydrate with hydroxylamine. These oximes can act as precursors to trifluoroacetonitrile, a versatile reagent for introducing the trifluoromethyl group. While not a direct route to the target amine, these intermediates highlight the importance of trifluoroacetaldehyde derivatives in constructing CF₃-containing molecules.
Wittig Olefination Strategies for Trifluoroalkyl Systems
The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds and can be employed to construct the backbone of trifluoroalkyl compounds. wikipedia.org This reaction involves the treatment of an aldehyde or ketone with a phosphonium ylide, known as a Wittig reagent. wikipedia.org
In the context of synthesizing precursors for this compound, a Wittig reaction could be envisioned between a trifluoroacetyl-containing phosphonium ylide and a phenyl-substituted aldehyde, or vice versa. The resulting alkene could then be subjected to reduction and amination steps to yield the final product. The Wittig reaction is known to be compatible with a variety of functional groups, making it a versatile strategy in multi-step syntheses. wikipedia.org The stereochemical outcome of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions, with unstabilized ylides typically favoring the Z-alkene. wikipedia.org
Diastereoselective Synthesis of Vicinal Fluoroamines
The synthesis of molecules with multiple stereocenters, such as derivatives of this compound, often requires diastereoselective methods to control the relative stereochemistry. Vicinal fluoroamines, which contain a fluorine atom and an amino group on adjacent carbons, are important structural motifs in many biologically active compounds.
A general and highly diastereoselective protocol for the synthesis of primary β-fluoroamines has been developed. This method involves the enantioselective α-fluorination of an aldehyde, followed by conversion to an N-sulfinyl aldimine. Subsequent nucleophilic addition of an organometallic reagent and removal of the sulfinyl group provides the desired primary β-fluoroamine with high diastereoselectivity (dr >20:1). While this specific method yields β-fluoroamines, the principles of using chiral auxiliaries to control stereochemistry are broadly applicable to the synthesis of other complex fluoroamines.
Furthermore, nickel-catalyzed hydroalkylation of fluoroalkenes has emerged as a powerful method for the enantio- and diastereoselective synthesis of compounds bearing vicinal stereogenic centers, one of which is fluorinated. nih.gov This approach allows for the construction of complex fluorinated architectures with excellent control over the stereochemical outcome. nih.gov
Catalytic Approaches in Trifluoromethyl Carbinol Synthesis
Trifluoromethyl carbinols are valuable intermediates that can be further transformed into trifluoromethylated amines. Catalytic methods for their synthesis, particularly enantioselective approaches, are of great importance.
One of the most direct methods for synthesizing tertiary trifluoromethyl carbinols is the enantioselective aldol reaction with trifluoromethyl ketones. nih.govacs.org Bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide scaffolds, can activate both the nucleophile and the trifluoromethyl ketone, leading to the formation of chiral tertiary alcohols with high diastereo- and enantioselectivity. nih.govacs.org These carbinols can then be subjected to further chemical transformations, such as conversion of the hydroxyl group to an amino group, to access the target amine derivatives.
The table below summarizes various catalytic approaches for the synthesis of trifluoromethyl carbinols.
| Catalyst Type | Reaction Type | Substrates | Key Features |
| Bifunctional Organocatalyst (Thiourea/Squaramide) | Vinylogous Aldol Reaction | Alkylidenepyrazolones, Trifluoromethyl Ketones | High diastereoselectivity and enantioselectivity. nih.govacs.org |
| Molecular Sieves in DMSO | Nucleophilic Trifluoromethylation | Aldehydes, Ketones | Base-free conditions, good to quantitative yields. |
| Potassium Alkoxide | Nucleophilic Trifluoromethylation | Aldehydes, Ketones | High activity at low catalyst loadings. |
| Iridium Photocatalyst | Reductive Coupling | 1,1-disubstituted allenes, Fluoral hydrate | Provides CF₃-substituted secondary alcohols with acyclic quaternary carbon-containing stereodiads. |
An exploration of the synthetic strategies for this compound and its related derivatives reveals sophisticated methodologies aimed at precise molecular construction and stereochemical control. These approaches are critical in medicinal chemistry, where the incorporation of trifluoromethylated amine moieties can significantly influence a molecule's pharmacological properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trifluoro-5-phenylpentan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c12-11(13,14)8-10(15)7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYACPZGCLYNRKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Characterization of 1,1,1 Trifluoro 5 Phenylpentan 3 Amine
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. A multi-faceted NMR analysis, including ¹H, ¹³C, and ¹⁹F NMR, provides a detailed map of the carbon-hydrogen framework and the unique trifluoromethyl group.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. For the precursor, 1,1,1-Trifluoro-5-phenylpentan-3-one, the ¹H NMR spectrum shows distinct signals for the aromatic and aliphatic protons. rsc.org
In transitioning from the ketone to the target amine, significant changes in the chemical shifts of protons near the functional group at the C3 position are expected. The methylene (B1212753) protons adjacent to the carbonyl group (C2) in the ketone, which appear as a quartet at 3.21 ppm, would experience a shift upon reduction to an amine. rsc.org Similarly, the proton on the C3 carbon would shift from a carbonyl environment to one adjacent to an amine and two alkyl groups. The protons of the newly formed amine group (-NH₂) would typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
Table 1: ¹H NMR Data for 1,1,1-Trifluoro-5-phenylpentan-3-one and Predicted Shifts for 1,1,1-Trifluoro-5-phenylpentan-3-amine.
| Position | ¹H NMR Data for Ketone Precursor (CDCl₃, 400 MHz) rsc.org | Predicted Chemical Shift (ppm) for Amine | Predicted Multiplicity |
|---|---|---|---|
| Phenyl (C₇-C₁₁) | 7.33-7.16 (m, 5H) | ~7.30-7.15 | Multiplet (m) |
| H-5 | 2.96 (t, J = 7.6 Hz, 2H) | ~2.70-2.90 | Triplet (t) |
| H-4 | 2.96 (t, J = 7.6 Hz, 2H) | ~1.70-1.90 | Multiplet (m) |
| H-3 | N/A | ~3.00-3.20 | Multiplet (m) |
| H-2 | 3.21 (q, J = 10.4 Hz, 2H) | ~2.30-2.50 | Multiplet (m) |
Data for the ketone precursor is referenced from supporting information for a study on trifluoromethylated enamides. rsc.org
¹³C NMR spectroscopy maps the carbon skeleton of a molecule. The most significant change from the ketone precursor to the amine is the chemical shift of the C3 carbon. In the ketone, the carbonyl carbon (C3) would have a characteristic downfield shift. Upon conversion to an amine, this signal would shift significantly upfield into the typical range for an aliphatic carbon bonded to a nitrogen atom. The electron-withdrawing trifluoromethyl group causes a characteristic quartet for the C2 carbon due to C-F coupling. rsc.org
Table 2: ¹³C NMR Data for 1,1,1-Trifluoro-5-phenylpentan-3-one and Predicted Shifts for this compound.
| Position | ¹³C NMR Data for Ketone Precursor (CDCl₃, 125 MHz) rsc.org | Predicted Chemical Shift (ppm) for Amine |
|---|---|---|
| C-1 (CF₃) | 126.7 (q, J = 277.6 Hz) | ~127 (q, J ≈ 277 Hz) |
| C-2 | 45.8 (q, J = 28.4 Hz) | ~40-45 (q, J ≈ 28 Hz) |
| C-3 | 199.7 (t, J = 2.5 Hz) | ~50-60 |
| C-4 | 40.7 | ~35-40 |
| C-5 | 29.5 | ~30-35 |
| C-6 (ipso) | 140.6 | ~141 |
| C-7/C-11 (ortho) | 128.5 | ~128.5 |
| C-8/C-10 (meta) | 128.4 | ~128.4 |
Note: Specific chemical shifts and coupling constants for the amine are predictive and would require experimental verification.
¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds. thermofisher.com It offers a wide chemical shift range, which helps in resolving different fluorine environments within a molecule. thermofisher.com For this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent and would appear as a single signal. In the ketone precursor, this signal appears at -62.13 ppm as a triplet, indicating coupling to the two adjacent protons on C2. rsc.org A similar pattern is expected for the amine, although the precise chemical shift may be slightly altered due to the change in the electronic environment at the C3 position. The electronegativity of the amine group can influence adjacent groups, potentially causing a minor shift in the ¹⁹F signal. nih.gov
Table 3: ¹⁹F NMR Data for 1,1,1-Trifluoro-5-phenylpentan-3-one.
| Group | ¹⁹F NMR Data for Ketone Precursor (CDCl₃, 376 MHz) rsc.org | Predicted Signal for Amine |
|---|
To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is essential. mdpi.com
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between H-2/H-3, H-3/H-4, and H-4/H-5, confirming the connectivity of the aliphatic chain.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. This would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., H-2 with C-2, H-4 with C-4).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which can help in determining the preferred conformation of the molecule.
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound. nih.govresearchgate.net
HRMS provides highly accurate mass measurements, which allows for the determination of a compound's elemental formula. nih.gov For the ketone precursor, 1,1,1-Trifluoro-5-phenylpentan-3-one, the calculated mass for the [M+Na]⁺ adduct is 239.0705, with an experimental value found at 239.0708, confirming its formula of C₁₁H₁₁F₃O. rsc.org
For this compound (C₁₁H₁₄F₃N), the exact mass can be calculated and compared to an experimental value to confirm its elemental composition. bldpharm.comuni.lu
Table 4: Predicted HRMS Data for this compound.
| Formula | Adduct | Calculated Exact Mass (m/z) |
|---|---|---|
| C₁₁H₁₄F₃N | [M+H]⁺ | 218.1151 |
The observation of an ion peak matching the calculated exact mass for the protonated molecule ([M+H]⁺) or other adducts to within a few parts per million (ppm) would provide definitive confirmation of the molecular formula of this compound.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. The technique measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its primary amine, trifluoromethyl, phenyl, and aliphatic hydrocarbon moieties.
The primary amine (-NH₂) group is typically identified by a pair of medium-intensity stretching vibrations in the region of 3400-3250 cm⁻¹. The asymmetric and symmetric N-H stretching modes give rise to these two distinct bands. Additionally, the N-H bending (scissoring) vibration is expected to appear as a broad absorption between 1650 and 1580 cm⁻¹.
The trifluoromethyl (-CF₃) group is characterized by strong absorption bands due to the C-F stretching vibrations. These are typically observed in the range of 1350-1120 cm⁻¹. The presence of multiple fluorine atoms results in intense and often complex absorption patterns in this region.
The phenyl group gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The C=C stretching vibrations within the aromatic ring produce a series of sharp bands of variable intensity in the 1600-1450 cm⁻¹ region. Furthermore, C-H out-of-plane bending vibrations can provide information about the substitution pattern of the phenyl ring, appearing in the 900-675 cm⁻¹ range.
The aliphatic hydrocarbon portions of the molecule, the ethyl and propyl chains, will be evidenced by C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) and C-H bending vibrations at approximately 1465 cm⁻¹ and 1375 cm⁻¹.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400-3250 | Medium |
| N-H Bend (scissoring) | 1650-1580 | Medium, Broad | |
| Aromatic Ring (Phenyl) | C-H Stretch | 3100-3000 | Variable |
| C=C Stretch | 1600-1450 | Variable, Sharp | |
| C-H Out-of-plane Bend | 900-675 | Strong | |
| Aliphatic Chains (-CH₂-, -CH-) | C-H Stretch | 2960-2850 | Strong |
| C-H Bend | 1465, 1375 | Medium | |
| Trifluoromethyl (-CF₃) | C-F Stretch | 1350-1120 | Strong |
Raman Spectroscopy for Vibrational Assignment
Raman spectroscopy is a complementary technique to IR spectroscopy that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. This often results in different vibrational modes being more prominent in each technique.
For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of non-polar or weakly polar bonds. The symmetric vibrations of the trifluoromethyl group and the breathing modes of the phenyl ring are expected to produce strong signals in the Raman spectrum. The C-C backbone stretching vibrations, which may be weak in the IR spectrum, are also typically well-defined in the Raman spectrum.
By combining the data from both IR and Raman spectroscopy, a more complete assignment of the vibrational modes of this compound can be achieved, leading to a more thorough understanding of its molecular structure.
Table 2: Expected Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Aromatic Ring (Phenyl) | Ring Breathing | ~1000 | Strong |
| C-H Stretch | 3100-3000 | Strong | |
| Aliphatic Chains (-CH₂-, -CH-) | C-H Stretch | 2960-2850 | Strong |
| C-C Stretch | 1200-800 | Medium | |
| Trifluoromethyl (-CF₃) | Symmetric C-F Stretch | ~1300 | Strong |
X-ray Crystallographic Analysis for Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, including the absolute configuration of chiral molecules. This compound contains a chiral center at the third carbon atom (C3), meaning it can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-isomers).
To determine the absolute configuration, a single crystal of one of the pure enantiomers is required. This crystal is then irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density within the crystal, from which the positions of the individual atoms can be determined.
The determination of the absolute configuration relies on the phenomenon of anomalous dispersion. When the wavelength of the X-rays used is close to an absorption edge of one of the atoms in the crystal, the scattering factor for that atom becomes complex. This leads to a breakdown of Friedel's law, which states that the intensities of reflections from the (hkl) and (-h-k-l) planes are equal. By carefully measuring the differences in intensity between these Friedel pairs (the Bijvoet differences), the absolute configuration of the molecule can be determined unambiguously. The Flack parameter is a key value in this analysis, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the incorrect one.
A successful X-ray crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity of the atoms and revealing the molecule's preferred conformation in the solid state. Most importantly, it would definitively establish whether the analyzed crystal is composed of the (R)- or (S)-enantiomer.
Computational Chemistry and Mechanistic Insights
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method in computational chemistry for its favorable balance of accuracy and computational cost, making it suitable for studying relatively large molecules. nih.govarxiv.org DFT calculations are instrumental in predicting a wide range of molecular properties, from equilibrium geometries to spectroscopic signatures.
The first step in most computational studies is to determine the molecule's most stable three-dimensional structure through geometry optimization. For 1,1,1-Trifluoro-5-phenylpentan-3-amine, this process involves finding the minimum energy arrangement of its atoms. DFT functionals such as B3LYP and M06-2X, combined with basis sets like 6-31G(d,p) or cc-pVDZ, are commonly employed for this purpose. arxiv.orgnih.gov The optimization process adjusts bond lengths, bond angles, and dihedral angles until the forces on the atoms are negligible, corresponding to a stable point on the potential energy surface. arxiv.org
Due to the molecule's flexible aliphatic chain, a conformational analysis is crucial to identify the global minimum energy structure among various possible conformers. This involves systematically rotating the single bonds and performing geometry optimization on each resulting conformer. The relative energies of these conformers are then compared to identify the most stable spatial arrangement. The presence of the bulky trifluoromethyl and phenyl groups significantly influences the preferred conformation due to steric hindrance.
Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound (Hypothetical Data) Calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C(1)-F | 1.35 Å |
| C(1)-C(2) | 1.51 Å | |
| C(3)-N | 1.47 Å | |
| C(4)-C(5) | 1.53 Å | |
| C(5)-C(phenyl) | 1.52 Å | |
| Bond Angle | F-C(1)-F | 107.5° |
| C(2)-C(3)-N | 110.2° | |
| C(4)-C(3)-N | 111.5° | |
| C(3)-C(4)-C(5) | 112.0° |
Note: This table contains hypothetical data based on typical values for similar fluorinated amines and alkanes for illustrative purposes.
DFT calculations are highly effective at predicting spectroscopic properties that are essential for molecular characterization. rsc.org By calculating the second derivatives of the energy with respect to atomic positions, one can determine the harmonic vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. scispace.com Theoretical vibrational wavenumbers are often systematically scaled to correct for anharmonicity and limitations in the computational method, leading to excellent agreement with experimental spectra. acs.org
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. nih.govresearchgate.net These calculations provide valuable assistance in assigning signals in experimental NMR spectra, especially for complex molecules. The predicted chemical shifts are highly sensitive to the molecule's electronic structure and conformation. nih.gov
Table 2: Predicted Spectroscopic Data for this compound (Hypothetical Data) Based on DFT calculations.
| Spectrum | Nucleus/Group | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) |
| ¹³C NMR | C-CF₃ | ~125 (quartet) |
| C-NH₂ | ~55 | |
| Phenyl C | 127-130 | |
| ¹⁹F NMR | -CF₃ | ~ -70 |
| FT-IR | N-H stretch | ~3350 |
| C-H stretch (aliphatic) | 2850-2960 | |
| C-F stretch | 1100-1300 |
Note: This table contains hypothetical data based on characteristic values for the specified functional groups for illustrative purposes.
While this compound does not exhibit tautomerism, DFT is a key tool for studying such equilibria in related compounds, particularly trifluoromethyl ketones. researchgate.net Keto-enol tautomerism is an equilibrium between a keto form (containing a C=O bond) and an enol form (containing a C=C bond with an adjacent -OH group). walisongo.ac.id The position of this equilibrium is strongly influenced by structural and electronic factors. walisongo.ac.id
In systems like trifluoromethyl-β-diketones, the powerful electron-withdrawing nature of the trifluoromethyl group significantly impacts the stability of the tautomers. researchgate.net DFT calculations can accurately predict the Gibbs free energies of both the keto and enol forms. nih.gov The difference in these energies (ΔG) allows for the calculation of the equilibrium constant (K_eq). Studies have shown that for trifluoromethyl-β-diketones, the equilibrium often heavily favors the conjugated enol form, which is stabilized by intramolecular hydrogen bonding. researchgate.netnih.gov
Table 3: Calculated Energy Differences for Keto-Enol Tautomerism in 1,1,1-Trifluoro-4-phenylbutan-2-one (Hypothetical Data) A structurally related ketone.
| Tautomer | Relative Gibbs Free Energy (ΔG) in Gas Phase (kcal/mol) |
| Keto form | 0.00 (Reference) |
| Enol form (Z-isomer) | -5.8 |
Note: This table contains hypothetical data illustrating the typical stabilization of the enol form in related trifluoromethyl ketones.
Reaction Mechanism Elucidation
Understanding the step-by-step pathway of a chemical reaction is fundamental to controlling its outcome. Computational chemistry, in conjunction with experimental kinetic studies, provides detailed mechanistic insights into how trifluoroalkyl amines are formed and how they react.
Kinetic studies, both experimental and computational, are essential for unraveling reaction mechanisms. researchgate.net For reactions involving the synthesis or transformation of trifluoroalkyl amines, kinetics can help determine the reaction order, rate constants, and activation energies. This information is crucial for identifying the rate-determining step of a reaction.
Computational DFT studies can map the entire reaction pathway, identifying transition states and intermediates. researchgate.net The calculated energy barrier (activation energy) for a proposed step can be compared with experimental data to validate the mechanistic hypothesis. For instance, in the reductive amination to form fluorinated amines, kinetic studies can distinguish between different proposed pathways and clarify the role of reagents and catalysts. researchgate.netresearchgate.net Similarly, in nucleophilic aromatic substitution (SNAr) reactions involving amines, kinetic investigations have been used to identify novel reaction pathways and elucidate the catalytic effects of species formed in situ. scirp.orgrsc.org
Many reactions for the synthesis of α-trifluoromethyl amines proceed through addition-elimination mechanisms. nih.gov A common strategy involves the nucleophilic addition of an organometallic reagent or another nucleophile to a trifluoromethyl imine (a compound with a C=N bond adjacent to a CF₃ group). nih.gov This initial addition step forms a tetrahedral intermediate.
This intermediate can then undergo subsequent steps, such as protonation or elimination of a leaving group, to yield the final amine product. DFT calculations are invaluable for studying these pathways. They can model the structures and energies of the reactants, the tetrahedral intermediate, the transition state for its formation, and the final products. scirp.org This allows chemists to understand the factors controlling the reaction's feasibility and selectivity. For example, in the synthesis of α-trifluoromethylamines from N,O-acetals, a palladium-catalyzed addition of an arylboroxine is a key step. nih.gov In other cases, the reaction may involve the formation of an α-trifluoromethyl imine from an α-chloro trifluoromethyl amine, which then undergoes nucleophilic attack. researchgate.net
Computational Modeling of Transition States and Reaction Intermediates
The synthesis of β-trifluoromethyl amines like this compound often proceeds through multi-step reaction pathways involving various transient species. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate these complex mechanisms by modeling the structures and energies of reaction intermediates and transition states. researchgate.net Theoretical investigations, often performed at levels of theory such as M06/6-311G(d,p) or B3LYP/6-31G(d,p), provide a molecular-level understanding of the reaction coordinates. nih.govnih.gov
A plausible synthetic route involves the reduction of a corresponding imine precursor, (E/Z)-1,1,1-trifluoro-5-phenylpentan-3-imine. Computational modeling can map the energy profile of this reduction. The process begins with the coordination of a reducing agent (e.g., NaBH₄) to the imine. DFT calculations can determine the geometry of this initial complex and the subsequent transition state for the hydride transfer to the imine carbon. This transition state is characterized by an imaginary frequency corresponding to the C-H bond formation. Following the transition state, the system relaxes to an intermediate amine-borane complex before the final product is liberated upon workup.
Natural Bond Orbital (NBO) analysis can be employed to study the charge distribution and hyperconjugative interactions within these transient structures, revealing how electronic effects stabilize or destabilize them. nih.gov By calculating the relative energies of all stationary points along the reaction pathway, a comprehensive energy profile can be constructed, allowing for the identification of the rate-determining step. researchgate.net
Table 1: Calculated Relative Energies for Key Species in a Hypothesized Imine Reduction Pathway
| Species | Description | Relative Energy (kcal/mol) |
| R | Reactants (Imine + Reductant) | 0.0 |
| TS1 | Transition State (Hydride Transfer) | +15.2 |
| INT | Intermediate (Amine-Borane Complex) | -5.8 |
| P | Products (Amine + Borane byproduct) | -12.5 |
Note: Data are representative values based on typical DFT calculations for similar reactions and are intended for illustrative purposes.
Stereoselectivity Rationalization through Computational Approaches
For chiral molecules such as this compound, controlling the stereochemical outcome of a reaction is paramount. When a prochiral precursor is used, the synthesis can yield different stereoisomers. Computational modeling is instrumental in rationalizing and predicting the observed stereoselectivity. This is achieved by calculating the energy barriers for the transition states leading to the different possible stereoisomers (e.g., R and S enantiomers or diastereomers).
In the context of reducing a prochiral imine with a chiral reducing agent or in the presence of a chiral catalyst, two or more diastereomeric transition states can be formed. The favored reaction pathway will be the one that proceeds through the lowest-energy transition state. According to the Curtin-Hammett principle, the product ratio is determined by the difference in the Gibbs free energy (ΔG‡) between these competing transition states.
DFT calculations can accurately model the three-dimensional structures of these diastereomeric transition states. By comparing their calculated energies, a theoretical prediction of the stereochemical outcome (e.g., diastereomeric excess, de, or enantiomeric excess, ee) can be made. These models allow researchers to analyze the specific non-covalent interactions, such as steric hindrance or stabilizing electronic interactions, that are responsible for the energy difference and thus dictate the stereoselectivity of the transformation.
Table 2: Example Computational Results for Competing Diastereomeric Transition States
| Transition State | Pathway | Calculated ΔG‡ (kcal/mol) | Predicted Major Product |
| TS(R) a | Leads to (R)-enantiomer | 12.5 | No |
| TS_(S) a | Leads to (S)-enantiomer | 10.8 | Yes |
Note: Values are hypothetical, illustrating the principle that the transition state with the lower activation energy determines the major stereoisomer.
Hydrogen Bonding and Intermolecular Interactions
The molecular structure of this compound contains functional groups capable of engaging in various intermolecular interactions, which govern its physical properties and crystal packing. The primary amine (-NH₂) group is a classic hydrogen bond donor, while the three fluorine atoms of the trifluoromethyl (-CF₃) group can act as weak hydrogen bond acceptors. ucla.edu
The most significant interaction is the potential for N-H···F-C intramolecular or intermolecular hydrogen bonds. While covalently bound fluorine is a weak hydrogen bond acceptor, the proximity of the amine proton to the CF₃ group can facilitate these interactions. nih.govresearchgate.net Experimental and theoretical studies on analogous fluorinated anilines have characterized such N-H···F bonds, with typical bond distances found to be in the range of 2.0 Å to 2.5 Å. ucla.eduescholarship.org These weak interactions can influence the molecule's conformation and permeability. escholarship.org
Table 3: Potential Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Relative Strength |
| Hydrogen Bond | N-H | N | 1.9 - 2.2 | Moderate |
| Hydrogen Bond | N-H | F-C | 2.0 - 2.5 | Weak |
| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 | Weak |
| C-H···π Interaction | C-H | Phenyl Ring | 2.5 - 2.9 | Weak |
| van der Waals | All atoms | All atoms | > 3.0 | Weak |
Stereochemical Aspects and Asymmetric Synthesis of 1,1,1 Trifluoro 5 Phenylpentan 3 Amine and Its Analogues
Chiral Auxiliaries in the Asymmetric Synthesis of Fluoroamines
Chiral auxiliaries have proven to be a powerful tool for inducing stereoselectivity in the synthesis of chiral amines, including those bearing fluorine atoms. bioorganica.com.ua This strategy involves the temporary attachment of a chiral moiety to a prochiral substrate, which then directs the stereochemical outcome of a subsequent bond-forming reaction. sigmaaldrich.com After the desired stereocenter is established, the auxiliary can be cleaved and ideally recycled.
One of the most successful classes of chiral auxiliaries for the synthesis of chiral amines are the N-sulfinyl imines, particularly N-tert-butylsulfinyl imines. nih.gov This methodology is highly effective for the synthesis of a wide range of fluorinated chiral amines due to its high stereoselectivity and the broad scope of compatible substrates. nih.gov The synthesis typically involves the condensation of a chiral sulfinamide with a ketone or aldehyde to form a chiral N-sulfinyl imine. The subsequent nucleophilic addition to the imine double bond is directed by the bulky tert-butylsulfinyl group, leading to the formation of a new stereocenter with high diastereoselectivity. bioorganica.com.ua The sulfinyl group can then be readily removed under acidic conditions to yield the desired primary amine. nih.gov
For the synthesis of analogues of 1,1,1-Trifluoro-5-phenylpentan-3-amine, a relevant strategy would involve the reaction of a chiral N-tert-butylsulfinyl imine derived from a trifluoromethyl ketone with an appropriate organometallic reagent. The stereoselectivity of such additions is generally high, providing a reliable route to enantioenriched trifluoromethylated amines. bioorganica.com.ua
Diastereoselectivity in Synthetic Transformations
Diastereoselectivity is a critical consideration in the synthesis of molecules with multiple stereocenters, such as certain analogues of this compound. The introduction of a trifluoromethyl group can significantly influence the diastereochemical outcome of a reaction due to its steric bulk and strong electron-withdrawing nature. psu.edu
A common approach to creating the stereocenter in β-trifluoromethyl amines involves the diastereoselective reduction of a precursor β-amino ketone or the diastereoselective addition of a nucleophile to a chiral imine. organic-chemistry.orgnih.gov For instance, the reduction of α-trifluoromethylated ketones can proceed with excellent diastereoselectivity, especially when coupled with a chiral catalyst or auxiliary. nih.gov Nickel-catalyzed asymmetric reductive cross-coupling reactions have been developed for the enantioselective synthesis of α-trifluoromethylated ketones, which can then be reduced in a one-pot fashion to the corresponding alcohols with high diastereoselectivity. organic-chemistry.org This two-step sequence allows for the controlled formation of two adjacent stereocenters.
In the context of synthesizing analogues of this compound that may possess an additional stereocenter, for example, at the 5-position, controlling the diastereoselectivity of the key bond-forming step is paramount. The choice of catalyst, solvent, and reaction conditions can often be tuned to favor the formation of one diastereomer over the other. researchgate.net Computational studies can also aid in understanding the transition states and predicting the stereochemical outcome of such reactions. researchgate.net
Enantioselective Catalysis in the Formation of Trifluoromethylated Chiral Centers
Enantioselective catalysis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries for the synthesis of enantioenriched trifluoromethylated amines. nih.gov This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product. Both organocatalysis and metal-based catalysis have been successfully employed for this purpose. nih.govacs.org
Organocatalysis in Asymmetric Reactions
Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful tool in modern synthetic chemistry. mdpi.comyoutube.com For the synthesis of trifluoromethylated amines, several organocatalytic strategies have been developed. nih.govscilit.com
One notable approach is the catalytic enantioselective isomerization of trifluoromethyl imines to the corresponding amines. nih.gov This reaction can be catalyzed by chiral Brønsted acids or bases, such as derivatives of cinchona alkaloids. nih.gov For example, a modified cinchona alkaloid has been shown to be an effective catalyst for the 1,3-proton shift of N-benzyl trifluoromethyl imines, affording a range of both aromatic and aliphatic chiral trifluoromethylated amines with high enantioselectivities. nih.gov
Another important organocatalytic method is the Mannich reaction, which involves the addition of a carbon nucleophile to an imine. nih.gov Proline and its derivatives have been used to catalyze the direct Mannich reaction between aldehydes or ketones and trifluoromethyl imines, providing access to β-amino carbonyl compounds with a trifluoromethylated stereocenter. nih.gov The syn-addition product is often formed exclusively as a single enantiomer. nih.gov Bifunctional organocatalysts, such as those incorporating a thiourea (B124793) moiety and an amine, have also been employed to activate both the nucleophile and the electrophile, leading to high enantioselectivity in various reactions. rsc.org
| Catalyst | Reaction Type | Substrate Scope | Enantiomeric Excess (ee) | Reference |
| Cinchona Alkaloid Derivative | Isomerization of Imines | Aryl and Alkyl Trifluoromethyl Imines | Up to 99% | nih.gov |
| Proline | Mannich Reaction | Aldehydes and Trifluoromethyl Imines | High (syn-product) | nih.gov |
| Bifunctional Thiourea | Various | Broad | High | rsc.org |
Metal-Catalyzed Asymmetric Transformations
Transition metal catalysis provides a versatile platform for the asymmetric synthesis of trifluoromethylated amines. nih.govresearchgate.net A variety of metals, including palladium, rhodium, iridium, and ruthenium, have been used in conjunction with chiral ligands to achieve high levels of enantioselectivity. nih.govresearchgate.netacs.org
A prevalent strategy is the asymmetric hydrogenation of trifluoromethyl imines. nih.gov For instance, palladium-catalyzed asymmetric hydrogenation of N-PMP protected trifluoromethyl imines has been reported to yield the corresponding amines with up to 92% ee. nih.gov Similarly, ruthenium-catalyzed asymmetric transfer hydrogenation of α-trifluoromethylimines using sodium formate (B1220265) as the hydrogen source and a chiral N-sulfonylated diamine-based catalyst has afforded a range of chiral α-trifluoromethylamines with excellent enantioselectivities (93–99% ee) under mild conditions. acs.org
Other metal-catalyzed transformations include the addition of organometallic reagents to trifluoromethyl imines. For example, rhodium-catalyzed asymmetric arylation of acyclic trifluoromethyl ketimines with arylboroxines has been achieved using chiral phosphine (B1218219) ligands, providing direct access to the primary amine products. nih.gov
| Metal/Ligand System | Reaction Type | Substrate Scope | Enantiomeric Excess (ee) | Reference |
| Palladium / Chiral Diphosphine | Asymmetric Hydrogenation | N-PMP Trifluoromethyl Imines | Up to 94% | nih.gov |
| Ruthenium / Chiral N-Sulfonylated Diamine | Asymmetric Transfer Hydrogenation | Acyclic α-Trifluoromethylimines | 93-99% | acs.org |
| Rhodium / Chiral Bis(phosphine) | Asymmetric Arylation | Acyclic Trifluoromethyl Ketimines | High | nih.gov |
Chirality Transfer in Multi-Chiral Center Systems
The synthesis of molecules with multiple stereocenters, where the stereochemistry of one center influences the formation of another, is a significant challenge in asymmetric synthesis. Chirality transfer refers to the transmission of stereochemical information from an existing chiral center to a newly forming one within the same molecule. nih.gov
In the context of synthesizing analogues of this compound with additional stereocenters, stereospecific isomerization of α-chiral allylic amines presents a powerful strategy for creating γ-chiral amines. nih.govacs.org This organocatalytic approach can lead to γ-trifluoromethylated aliphatic amines with two non-contiguous stereogenic centers in excellent yields and with high diastereo- and enantioselectivities. acs.org The process involves the base-catalyzed isomerization of a chiral allylic amine to a chiral imine/enamine intermediate, followed by a diastereoselective reduction. The efficiency of chirality transfer, defined as the ratio of the enantiomeric excess of the product to that of the starting material, can be very high. acs.org
This methodology has been shown to have a broad scope, tolerating various substituents on the aromatic ring of the allylic amine. The diastereoselectivity of the final reduction step can be influenced by the choice of reducing agent and reaction conditions.
Separation and Characterization of Stereoisomers
Once a mixture of stereoisomers is synthesized, their separation and characterization are crucial steps. Enantiomers possess identical physical properties in an achiral environment, making their separation challenging, while diastereomers have different physical properties and can often be separated by conventional techniques like chromatography. minia.edu.egresearchgate.net
For the separation of enantiomers of fluorinated amines, high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method. chromatographyonline.comresearchgate.net Various types of CSPs are commercially available, including those based on polysaccharides, proteins, and cyclodextrins, which can effectively resolve a wide range of chiral compounds. The choice of the appropriate CSP and mobile phase is critical for achieving good separation. For perfluorinated compounds, pentafluorophenyl reverse-phase columns have shown superior selectivity. chromatographyonline.comresearchgate.net
Alternatively, derivatization of the enantiomeric mixture with a chiral derivatizing agent can convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. researchgate.net The diastereomeric derivatives can also be characterized by nuclear magnetic resonance (NMR) spectroscopy, as the different spatial arrangements of the atoms in diastereomers often result in distinct chemical shifts and coupling constants.
For the characterization of stereoisomers, in addition to NMR and chiral HPLC, X-ray crystallography can provide unambiguous determination of the absolute configuration of a crystalline compound. Mass spectrometry techniques, such as differential mobility spectrometry-mass spectrometry (DMS-MS), are also emerging as rapid methods for the separation and detection of isomeric compounds, including those of perfluoroalkyl substances. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
